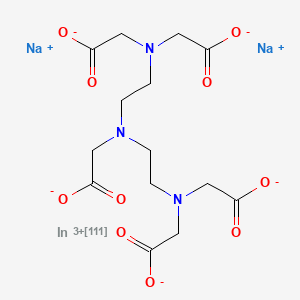

Indium IN-111 pentetate disodium

Description

Properties

CAS No. |

60662-14-8 |

|---|---|

Molecular Formula |

C14H18InN3Na2O10 |

Molecular Weight |

545.19 g/mol |

IUPAC Name |

disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;indium-111(3+) |

InChI |

InChI=1S/C14H23N3O10.In.2Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;/q;+3;2*+1/p-5/i;1-4;; |

InChI Key |

JKGXLBAWNSPIFF-LWQDMHIUSA-I |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[In+3] |

Isomeric SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[111In+3] |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[In+3] |

Origin of Product |

United States |

Synthesis and Radiochemistry of Indium 111 Pentetate Disodium

Radionuclide Production Methodologies for Indium-111 (B102479)

The journey to creating Indium-111 pentetate disodium (B8443419) begins with the production of the Indium-111 (¹¹¹In) radionuclide itself. This is primarily achieved through cyclotron-based methods.

Cyclotron-Based Production Mechanisms via Proton Irradiation of Cadmium Targets

The most common method for producing ¹¹¹In involves the use of a cyclotron to irradiate a cadmium (Cd) target with protons. researchgate.netresearchgate.net This process induces nuclear reactions within the cadmium, transforming it into the desired indium isotope. Both natural and enriched cadmium targets can be used. researchgate.netcern.ch When natural cadmium is used, a common nuclear reaction is ¹¹¹Cd(p,n)¹¹¹In. researchgate.net Other reactions, such as (p,2n) on ¹¹²Cd and (p,3n) on ¹¹³Cd, also contribute to the production of ¹¹¹In. cern.ch

The energy of the protons is a critical parameter that is carefully controlled to maximize the yield of ¹¹¹In while minimizing the production of undesirable isotopic impurities, such as the long-lived ¹¹⁴ᵐIn. researchgate.netekb.eg For instance, studies have investigated proton energies ranging from 15 to 30 MeV. cern.ch The target itself is often prepared by electrodepositing cadmium onto a copper backing, which aids in heat dissipation during irradiation. cern.ch

| Target Material | Irradiation Particle | Nuclear Reaction | Proton Energy (MeV) |

| Natural Cadmium (natCd) | Proton (p) | natCd(p,xn)¹¹¹In | 15-30 |

| Enriched ¹¹¹Cd | Proton (p) | ¹¹¹Cd(p,n)¹¹¹In | ~25 |

| Enriched ¹¹²Cd | Proton (p) | ¹¹²Cd(p,2n)¹¹¹In | Optimized for yield |

| Enriched ¹¹³Cd | Proton (p) | ¹¹³Cd(p,3n)¹¹¹In | Optimized for yield |

Chemical Extraction and Purification Protocols of Indium-111

Following irradiation, the ¹¹¹In must be chemically separated from the bulk cadmium target material and any other impurities. researchgate.net This is a crucial step to ensure the high radionuclidic purity required for medical use. A common method involves dissolving the irradiated target in a strong acid, such as hydrobromic acid (HBr). eichrom.com

Ion exchange chromatography is a widely employed technique for this separation. researchgate.neteichrom.comuni-marburg.de In one method, the dissolved target solution in HBr is passed through a column containing a resin that selectively retains indium. For example, a column with 2-ethyl-1-hexanol adsorbed on an inert polymeric support can be used to extract indium from the cadmium. eichrom.com The cadmium is then washed away with more HBr. eichrom.com

Subsequently, the retained ¹¹¹In is eluted (stripped) from the column using a different acid, such as hydrochloric acid (HCl). eichrom.com Further purification steps may involve additional ion exchange cartridges, like strong base anion exchange and DGA resins, to remove trace impurities such as iron (Fe) and copper (Cu). eichrom.com Other separation techniques that have been explored include liquid-liquid extraction and precipitation methods. researchgate.netekb.eg The final product is typically a solution of no-carrier-added (NCA) ¹¹¹InCl₃ in dilute HCl, with a high degree of chemical and radionuclidic purity. researchgate.neteichrom.com

Chelation Chemistry of Indium(III) with Pentetate (DTPA) Ligands

Once the pure ¹¹¹In is obtained, it is complexed with a chelating agent, in this case, the disodium salt of pentetic acid, also known as diethylenetriaminepentaacetic acid (DTPA). This chelation process is vital for creating a stable radiopharmaceutical.

Coordination Chemistry and Complex Formation

Indium in its +3 oxidation state (In³⁺) has a strong tendency to form coordination complexes. DTPA is a polyaminocarboxylic acid that can act as a powerful chelating agent, meaning it can form multiple bonds with a single metal ion. nih.govsnmjournals.org The DTPA molecule has eight potential donor atoms: three nitrogen atoms and five oxygen atoms from the carboxylate groups. nih.gov

When In³⁺ reacts with DTPA, the metal ion is enveloped by the ligand. X-ray crystallographic studies have shown that in the solid state, the In(DTPA)²⁻ complex has a coordination number of eight, with the indium ion bound to all three nitrogen atoms and all five carboxylate groups of the DTPA ligand. nih.govsnmjournals.org This forms a stable, monomeric complex where the ligand atoms surround the central indium atom in a distorted Archimedean antiprismatic configuration. nih.gov Nuclear magnetic resonance (NMR) studies have indicated that this high coordination number is also maintained in aqueous solutions. nih.gov

Thermodynamic and Kinetic Stability of Indium-111-DTPA Complexes

The stability of the Indium-111-DTPA complex is paramount for its use in diagnostic imaging. This stability can be described in terms of both thermodynamics and kinetics.

Thermodynamic stability refers to the extent to which the complex will form under equilibrium conditions and is quantified by the stability constant (log K). Indium complexes with acyclic chelators like DTPA are known to be highly thermodynamically stable. mdpi.com For example, the stability constant (log β₁₀₁) for the Gd(DTPA)²⁻ complex, a surrogate for the indium complex, is very high. harvard.edu Electromigration studies have also been used to determine the stability constant of the ¹¹¹In-DTPA complex. nih.gov

Kinetic stability , or inertness, refers to the rate at which the complex dissociates or undergoes exchange reactions. harvard.edu A high kinetic stability is crucial to prevent the release of the radioactive ¹¹¹In³⁺ ion in the body, which could lead to unwanted accumulation in non-target tissues. Studies have shown that DTPA complexes are generally kinetically stable. harvard.edunih.gov

| Stability Parameter | Description | Significance for ¹¹¹In-DTPA |

| Thermodynamic Stability (log K) | Measure of the strength of the metal-ligand bond at equilibrium. | A high value indicates a strong affinity of In³⁺ for DTPA, favoring complex formation. mdpi.com |

| Kinetic Stability (Inertness) | Resistance of the complex to dissociation or ligand exchange. | High kinetic stability prevents the release of free ¹¹¹In³⁺ in vivo, ensuring it remains bound to the DTPA. harvard.edu |

Influence of Chelate Structure on Radiolabeling Efficiency and Stability

The structure of the chelating agent has a significant impact on both the efficiency of the radiolabeling process and the in vivo stability of the resulting complex. The octadentate nature of DTPA, capable of forming eight bonds with the indium ion, is considered optimal for achieving high thermodynamic and kinetic stability. nih.gov

Modifications to the DTPA backbone can influence these properties. For instance, creating bifunctional DTPA derivatives, where a reactive group is attached to the DTPA molecule to allow for conjugation to other molecules like antibodies, can sometimes alter the chelation environment. If the modification reduces the number of available donor atoms (denticity), it can lead to a less stable complex. nih.gov For example, an amide-bound DTPA, which is heptadentate (seven donor atoms), is considered less stable for labeling than the octadentate form. nih.gov

The radiolabeling efficiency, which is the percentage of the radionuclide that successfully binds to the chelator, is also affected by the chelate structure and reaction conditions. pnrjournal.comnih.gov For DTPA, the labeling reaction is typically rapid and can be performed at room temperature. unm.edu The high radiolabeling yield of DTPA with various radionuclides, including technetium-99m, highlights its efficiency as a bifunctional chelating agent. nih.gov

Radiochemical Synthesis Protocols for Indium-111 Pentetate Disodium

The synthesis of Indium-111 pentetate disodium involves the complexation of the trivalent indium-111 cation (¹¹¹In³⁺) with the disodium salt of diethylenetriaminepentaacetic acid (DTPA). The final product is a sterile, pyrogen-free, isotonic aqueous solution, typically buffered to a pH between 7.0 and 8.0. nih.govsnmjournals.orgresearchgate.net The process begins with the production of the ¹¹¹In radionuclide, commonly achieved through the proton irradiation of a cadmium-112 target in a cyclotron, followed by chemical separation and purification. openmedscience.com The pentetic acid, or DTPA, acts as a powerful chelating agent, forming a stable, water-soluble complex with the indium-111. openmedscience.com This stability is crucial to ensure that the radionuclide remains bound to the DTPA molecule in vivo, allowing for accurate imaging of CSF flow.

The radiolabeling procedure itself is a critical step that requires careful control of several parameters to ensure a high radiochemical yield and purity of the final product. Key factors influencing the synthesis include the pH of the reaction mixture, the incubation temperature and time, and the concentration of the reactants.

Optimization of Radiolabeling Yields

The radiochemical yield, which is the percentage of the total radioactivity that is successfully incorporated into the desired chemical form (¹¹¹In-DTPA), is a critical quality parameter. Achieving a high radiolabeling yield is essential for minimizing the presence of radioactive impurities, which could lead to suboptimal image quality and unnecessary radiation exposure to the patient. Research into the radiolabeling of DTPA and its analogues with indium-111 has identified several key parameters that can be optimized to maximize the yield.

Influence of pH, Temperature, and Incubation Time:

Studies on DTPA-bombesin analogues have shown that the kinetics of ¹¹¹In-labeling are optimal at a pH of 4.5. researchgate.net The reaction can be efficiently carried out at room temperature with an incubation time of just 15 minutes. researchgate.net Another study focusing on a DTPA-conjugated antibody also demonstrated high labeling efficiency (median of 92-96%) with a 30-minute incubation at room temperature. nih.gov Interestingly, this study also found that incubating at a lower temperature of +4°C for a longer duration of 90 minutes did not significantly impact the labeling efficiency. nih.gov These findings suggest a degree of flexibility in the reaction conditions, although a slightly acidic pH appears to be a consistent factor for optimal chelation. A study on ¹¹¹In-DTPA for quantitative imaging analysis reported incubating the reaction mixture of ¹¹¹InCl₃ and DTPA in an acetate (B1210297) buffer at pH 6.0 for 30 minutes at room temperature, which resulted in a radiochemical purity of 100%. nih.gov

Impact of Reactant Concentrations:

The concentration of the DTPA precursor is another important factor. Research on a DTPA-bombesin analogue indicated that higher radiochemical purities were achieved when a greater mass of the peptide conjugate was used. researchgate.net Specifically, using 10 µg of the conjugate with 37–555 MBq of ¹¹¹In resulted in higher purity compared to lower amounts of the conjugate. researchgate.net This suggests that ensuring a sufficient molar excess of the chelating agent is crucial for driving the reaction to completion and achieving high radiochemical purity.

| Parameter | Optimal Condition | Finding | Source(s) |

| pH | 4.5 | Optimal for the kinetics of ¹¹¹In-labeling of a DTPA-bombesin analogue. | researchgate.net |

| Temperature | Room Temperature | Effective for achieving high radiolabeling yields within a short incubation time. | researchgate.netnih.gov |

| Incubation Time | 15-30 minutes | Sufficient for the reaction to reach completion at room temperature. | researchgate.netnih.gov |

| Precursor Concentration | Higher mass of DTPA conjugate | Leads to higher radiochemical purities. | researchgate.net |

This table summarizes the key findings on the optimization of radiolabeling conditions for ¹¹¹In-DTPA and its analogues.

Purification Techniques for Radiopharmaceutical Precursors

The purity of the pentetic acid (DTPA) precursor is paramount to ensuring the quality and safety of the final radiopharmaceutical product. Impurities in the precursor can compete with DTPA for the chelation of ¹¹¹In, potentially reducing the radiolabeling yield and leading to the formation of undesirable radiochemical species. Therefore, robust purification techniques are employed to ensure the high purity of the DTPA starting material.

Several methods are available for the purification of DTPA and its salts. One patented method describes the desalination and purification of pentasodium DTPA using nanofiltration. nih.gov In this process, a crude solution of pentasodium DTPA is diluted and its pH is adjusted to between 11 and 11.5. nih.gov The solution is then passed through a nanofiltration membrane with a specific molecular weight cut-off (100-300 Da) at a pressure of 1-3 MPa, which effectively separates the DTPA salt from smaller ionic impurities. nih.gov

Ion-exchange chromatography is another powerful technique for purifying charged molecules like DTPA. openmedscience.comthermofisher.comchromtech.com This method separates molecules based on their net charge by using a stationary phase with charged groups. For a molecule like DTPA, which has multiple carboxylic acid groups, cation-exchange or anion-exchange chromatography can be employed depending on the pH and the desired separation. thermofisher.comchromtech.com The process involves equilibrating the column, applying the sample, washing away unbound impurities, and then eluting the purified DTPA by changing the pH or the ionic strength of the mobile phase. chromtech.com

High-performance liquid chromatography (HPLC) is a high-resolution technique that can be used for both the analysis and purification of DTPA. warwick.ac.uksielc.com Preparative HPLC allows for the isolation of highly pure fractions of the compound from a mixture. thermofisher.com While more expensive than other methods, preparative HPLC offers excellent separation capabilities and is particularly useful for producing very high-purity materials required for pharmaceutical applications. warwick.ac.uk

The radiochemical purity of the final Indium-111 pentetate disodium product is typically assessed using chromatographic methods such as thin-layer chromatography (TLC) and HPLC. researchgate.netnih.gov These techniques separate the desired ¹¹¹In-DTPA complex from radiochemical impurities like free ¹¹¹In.

| Purification Technique | Principle of Separation | Key Advantages | Source(s) |

| Nanofiltration | Size exclusion based on molecular weight cut-off of the membrane. | High efficiency for desalination and rapid processing. | nih.gov |

| Ion-Exchange Chromatography | Separation based on the net charge of the molecule. | High capacity and selectivity for charged molecules. | openmedscience.comthermofisher.comchromtech.com |

| Preparative HPLC | High-resolution separation based on differential partitioning between mobile and stationary phases. | Provides very high purity products. | thermofisher.comwarwick.ac.uksielc.com |

This table provides an overview of the different purification techniques used for the pentetic acid (DTPA) precursor.

Quality Control and Radiopharmaceutical Integrity Assessment

Radiochemical Purity Determination Methodologies

Radiochemical purity is a critical parameter, defined as the proportion of the total radioactivity present in the desired chemical form. unm.edu Deviations from the specified radiochemical purity can compromise image quality, leading to potential misdiagnosis and unnecessary radiation exposure. unm.edu Therefore, robust methodologies are essential to quantify the desired radiolabeled compound and identify any radiochemical impurities.

A common technique for determining the radiochemical purity of Indium IN-111 pentetate disodium (B8443419) is thin-layer chromatography (TLC). ymaws.com This method separates different chemical species based on their affinity for the stationary phase (the TLC strip) and the mobile phase (a solvent). unm.eduymaws.com By analyzing the distribution of radioactivity on the strip, the percentage of the desired Indium IN-111 pentetate disodium complex can be calculated. unm.eduymaws.com High-performance liquid chromatography (HPLC) is another powerful analytical technique used for this purpose, offering high resolution and the ability to quantify various radiochemical species. unm.edu

Assessment of Radionuclidic Purity

Radionuclidic purity refers to the proportion of the total radioactivity that is present as the desired radionuclide, in this case, Indium-111 (B102479) (111In). drugs.com The presence of other radionuclides as impurities can lead to unnecessary radiation dose to the patient and may interfere with imaging. Indium-111 is typically produced in a cyclotron by proton irradiation of a cadmium target. wikipedia.org

The radionuclidic purity of this compound is typically assessed at the time of calibration. A common specification is a radionuclidic purity of at least 99.88%. drugs.comnih.govunm.edu Potential radionuclidic impurities include Indium-114m (114mIn) and Zinc-65 (65Zn). drugs.comnih.govunm.edu The concentration of these contaminants changes over time due to differences in their physical half-lives. drugs.comnih.gov For instance, 114mIn has a much longer half-life (around 49.5 days) compared to 111In (approximately 2.8 days), which can be a concern for long-term storage and waste disposal. wikipedia.orgsnmjournals.org

Gamma-ray spectroscopy is the primary method for identifying and quantifying radionuclidic impurities. This technique involves using a detector, such as a NaI(Tl) well detector connected to a multichannel analyzer, to measure the energy spectrum of the gamma rays emitted from the sample. snmjournals.org Each radionuclide has a characteristic gamma-ray energy spectrum, allowing for its identification and the determination of its relative abundance. snmjournals.org

Table 1: Radionuclidic Purity Specifications for this compound

| Radionuclide | Specification at Calibration Time |

| Indium-111 (111In) | ≥ 99.88% |

| Indium-114m (114mIn) | < 0.06% |

| Zinc-65 (65Zn) | < 0.06% |

This data is based on information from product inserts and may vary slightly between manufacturers. drugs.comnih.gov

Detection and Quantification of Chemical Impurities

Chemical purity refers to the proportion of the preparation that is in the specified chemical form, regardless of the presence of radioactivity. The presence of chemical impurities can potentially interfere with the radiolabeling process or have pharmacological effects. For this compound, this includes ensuring the absence of contaminants that could affect the stability of the complex.

Various analytical methods can be employed to detect and quantify chemical impurities, including HPLC, gas chromatography (GC), and spectrophotometry. unm.edunumberanalytics.com For instance, in the preparation of some radiopharmaceuticals, colorimetric tests have been developed for the rapid detection of specific chemical impurities. unm.edu It is also crucial to avoid the introduction of trace metal impurities, as these can compete with Indium-111 for the chelating agent, pentetic acid (DTPA). curiumpharma.com The use of meticulously clean glassware and high-purity reagents is essential during the preparation process. curiumpharma.com

In Vitro Stability Studies of the Radiocomplex

The stability of the Indium-111 complex with pentetate (DTPA) is paramount for its successful application. The radiometal must remain securely bound to the chelator under physiological conditions to ensure it reaches the target site and to prevent the release of free Indium-111, which could lead to off-target accumulation and altered biodistribution. acs.org

Serum Stability Analysis of Indium-111-DTPA Conjugates

The stability of Indium-111-DTPA conjugates is often evaluated by incubating the radiolabeled compound in human or animal serum at 37°C for various time points. nih.gov Analytical techniques such as HPLC and affinity chromatography are then used to determine the extent of dissociation of the radiolabel from the conjugate. nih.gov

Studies have shown that while the [111In]In-DTPA complex is generally stable, some dissociation can occur over time in serum. nih.govnih.gov For example, one study investigating an [111In]In-DTPA-conjugated peptide found that while the majority of the complex remained intact, a portion of the 111In3+ was released from the DTPA and bound to serum proteins, such as transferrin, over a 24-hour period. nih.govnih.gov The rate of this exchange to transferrin has been estimated to be around 9% per day. nih.gov

Table 2: Serum Stability of an [111In]In-DTPA-CTP Conjugate

| Time (hours) | Intact [111In]In-DTPA-CTP (%) |

| 24 | > 70% |

This data is from a study on a specific [111In]In-DTPA-peptide conjugate and may not be directly representative of all Indium-111-DTPA conjugates. nih.gov

Factors Influencing Complex Integrity and Dissociation

Several factors can influence the stability of the Indium-111-DTPA complex and contribute to its dissociation:

pH: The pH of the solution can affect the chelation of Indium-111 by DTPA. The complex is typically formed and is most stable within a specific pH range. drugs.comsnmjournals.org

Presence of Competing Metal Ions: The presence of other metal ions, either from the production of the radionuclide or introduced as contaminants, can compete with Indium-111 for the binding sites on the DTPA molecule, potentially leading to reduced labeling efficiency and complex stability. snmjournals.org

Harsh Chemical Environment of Serum: The biological milieu of serum, with its various proteins and other components, can create a challenging environment that may promote the dissociation of the radiometal from the chelator. nih.gov

Preclinical Pharmacokinetic and Biodistribution Studies

Animal Model Selection for Biodistribution Assessment

The selection of appropriate animal models is a cornerstone of preclinical research, providing vital data on the behavior of radiopharmaceuticals before human trials. For Indium-111 (B102479) pentetate disodium (B8443419) (¹¹¹In-DTPA) and its conjugates, a variety of animal models have been employed to assess their biodistribution and pharmacokinetic properties.

Commonly, rodent models such as mice and rats are utilized. For instance, male Wistar rats have been used to investigate the tissue distribution of ¹¹¹In-pentetreotide, a somatostatin (B550006) analogue conjugated with DTPA. researchgate.netnih.gov Similarly, studies on ¹¹¹In-DTPA-labeled bombesin (B8815690) analogs have been conducted in male Lewis rats. snmjournals.org Nude mice bearing human tumor xenografts are also frequently used, especially when evaluating targeted therapies. These models allow for the assessment of tumor uptake and targeting specificity. Examples include nude mice with human carcinoid GOT1 tumors for studying ¹¹¹In-DTPA-octreotide and mice with HER2-positive or -negative tumors for evaluating ¹¹¹In-DTPA-trastuzumab. nih.govnih.gov

The choice of animal model is often dictated by the specific research question. For general pharmacokinetic and biodistribution studies of the unconjugated ¹¹¹In-DTPA, healthy mice and rats are suitable. nih.govnih.gov However, when investigating targeted delivery systems, transgenic or xenograft models that express the target receptor or antigen are essential. For example, SCID mice bearing A431-CCK2R(±) xenografts were used to study an ¹¹¹In-labeled gastrin analogue. nih.govnih.gov The use of both small and large animal models, such as dogs, can also provide data for interspecies scaling and prediction of therapeutic dosage in humans. biorxiv.org

Comparative Pharmacokinetic Profiles of Indium-111 Pentetate Disodium in Preclinical Models

The pharmacokinetic profile of ¹¹¹In-pentetate disodium and its conjugates is characterized by its clearance from the body and its distribution among various tissues.

Systemic Clearance Mechanisms in Animal Models

Following administration, ¹¹¹In-pentetate disodium is primarily cleared from the body through the kidneys. drugbank.comunm.edu Studies in rats have shown that after intra-ventricular injection, the radioactivity effuses into the blood and is rapidly cleared, with approximately 90% of the administered dose excreted in the urine within 48 hours. nih.gov This rapid renal excretion is a key characteristic of the unconjugated compound. researchgate.net

When conjugated to larger molecules like antibodies, the clearance profile is altered. For instance, ¹¹¹In-DTPA conjugated to the anti-EGFR antibody C225 showed a significantly reduced liver uptake compared to the directly labeled antibody, leading to improved tumor visualization. nih.gov The clearance of circulating immune complexes labeled with ¹¹¹In has also been studied, with the spleen playing a major role in their uptake. nih.gov The route of administration can also influence clearance, though some studies have found little difference in uptake based on the route. nih.gov

Tissue Distribution Patterns in Animal Models

The distribution of ¹¹¹In-pentetate disodium in tissues is highly dependent on whether it is in its free form or conjugated to a targeting ligand. Unconjugated ¹¹¹In-DTPA exhibits rapid clearance from the plasma with minimal retention in most tissues, including tumors. researchgate.net

In contrast, when conjugated to a targeting moiety, its distribution pattern changes significantly. For example, ¹¹¹In-DTPA-paclitaxel, a conjugate with the chemotherapy drug paclitaxel (B517696), showed a pharmacological profile similar to paclitaxel itself, with significant uptake in tumors. researchgate.net Similarly, ¹¹¹In-DTPA conjugated to trastuzumab, an antibody targeting the HER2 receptor, demonstrated selective binding and substantial uptake in HER2-positive tumors in mice. nih.gov The biodistribution of ¹¹¹In-labeled bombesin analogs also showed high and specific binding in gastrin-releasing peptide (GRP) receptor-positive tissues like the pancreas. snmjournals.org

It is important to note that even with targeted conjugates, some off-target uptake occurs, particularly in the liver, spleen, and kidneys. nih.gov The specific activity of the radiolabeled compound can also influence tissue distribution, with studies showing that varying the mass of the injected peptide can lead to tissue-specific changes in uptake. researchgate.netnih.gov

| Compound | Animal Model | Key Tissue Uptake | Reference |

|---|---|---|---|

| ¹¹¹In-DTPA-trastuzumab | HER2-positive tumor-bearing mice | High uptake in HER2-positive tumors, liver, spleen, and kidney. | nih.gov |

| ¹¹¹In-DTPA-paclitaxel | Mice with mammary tumors | Significant uptake in the tumor. | researchgate.net |

| ¹¹¹In-labeled bombesin analogs | Male rats | High and specific binding in GRP receptor-positive tissues (e.g., pancreas). | snmjournals.org |

| ¹¹¹In-pentetreotide | Male Wistar rats | Uptake in somatostatin receptor-positive organs. | researchgate.net |

Evaluation of Targeted Delivery Systems Utilizing Indium-111-DTPA Conjugates

The ability of DTPA to chelate indium-111 has made it a valuable tool for developing targeted radiopharmaceuticals by conjugating it to various biological ligands.

Conjugation Strategies for Biological Ligands (e.g., Antibodies, Peptides)

DTPA can be attached to biological ligands such as antibodies and peptides through various chemical strategies. The goal is to create a stable conjugate where the ligand retains its biological activity and the DTPA chelator securely holds the indium-111. One common method involves using a bifunctional chelating agent, where one functional group binds to the ligand and the other chelates the radiometal.

For antibodies, such as the anti-epidermal growth factor receptor (EGFR) antibody C225, DTPA can be conjugated using a poly(ethylene glycol) (PEG) linker. nih.gov This PEG-modification can improve the pharmacokinetic properties of the antibody conjugate. For peptides like octreotide (B344500) and bombesin analogs, DTPA is often coupled to an amino group on the peptide. snmjournals.orgnih.gov The choice of buffer during the labeling procedure can also impact the specific activity of the resulting radiolabeled tracer. nih.gov The optimal molar ratio of DTPA to the ligand is crucial to ensure efficient labeling without causing aggregation or loss of immunoreactivity. nih.gov

Impact of Conjugation on In Vivo Behavior and Specificity

The conjugation of ¹¹¹In-DTPA to a biological ligand dramatically alters its in vivo behavior, transforming it from a non-specific agent to a targeted one. The specificity of the resulting radiopharmaceutical is primarily determined by the biological ligand.

For example, conjugating ¹¹¹In-DTPA to trastuzumab leads to a radiopharmaceutical that selectively binds to HER2-expressing tumors. nih.gov Similarly, ¹¹¹In-DTPA-bombesin analogs target GRP receptors. snmjournals.org The conjugation strategy itself can also influence the in vivo properties. The use of a PEG linker in an ¹¹¹In-DTPA-antibody conjugate was shown to reduce liver uptake, thereby improving the imaging characteristics. nih.gov

The stability of the conjugate is also a critical factor. Studies have shown that ¹¹¹In-DTPA-trastuzumab is stable in PBS and retains its immunoreactivity. nih.gov The in vivo behavior of the unconjugated ¹¹¹In-DTPA, which is rapidly cleared by the kidneys, serves as a baseline to demonstrate the specific targeting and altered pharmacokinetics achieved through conjugation. unm.eduresearchgate.net

| Conjugate | Target | Impact on In Vivo Behavior | Reference |

|---|---|---|---|

| ¹¹¹In-DTPA-trastuzumab | HER2 | Selective binding and high uptake in HER2-positive tumors. | nih.gov |

| ¹¹¹In-DTPA-PEG-C225 | EGFR | Reduced liver uptake and improved tumor visualization. | nih.gov |

| ¹¹¹In-DTPA-bombesin analogs | GRP receptor | High and specific binding in GRP receptor-positive tissues. | snmjournals.org |

Preclinical Imaging Methodologies and Radiotracer Performance

Imaging Instrumentation and Detection Principles for Indium-111 (B102479) Preclinical Studies

The detection of Indium-111 is predicated on its decay by electron capture, which results in the emission of gamma rays suitable for imaging. numberanalytics.com Preclinical studies leverage specialized instrumentation to detect these emissions and construct images that reveal the biodistribution of the radiotracer.

Single-Photon Emission Computed Tomography (SPECT) Principles for Preclinical Imaging

Single-Photon Emission Computed Tomography (SPECT) is a cornerstone of nuclear medicine imaging and has been adapted for high-resolution preclinical applications. nih.gov Small-animal SPECT systems are designed to offer superior sensitivity and spatial resolution compared to their clinical counterparts, enabling detailed in vivo studies in models such as mice and rats. nih.gov The fundamental principle of SPECT involves the detection of individual gamma photons emitted from the ¹¹¹In-labeled tracer within the subject. A gamma camera, equipped with a collimator to select the angle of incoming photons, rotates around the animal to acquire a series of two-dimensional projections from multiple angles. These projections are then computationally reconstructed using algorithms to generate a three-dimensional map of the radiotracer's distribution. numberanalytics.com

Modern preclinical systems often integrate SPECT with computed tomography (CT), known as SPECT/CT. numberanalytics.comnih.gov This hybrid modality provides a significant advantage by overlaying the functional data from SPECT onto the detailed anatomical framework provided by CT. numberanalytics.com This fusion of functional and anatomical information allows for more precise localization of radiotracer uptake within specific organs and tissues. numberanalytics.comnih.gov For ¹¹¹In imaging, dedicated small-animal SPECT systems are calibrated specifically for its energy emissions to ensure optimal performance. nih.gov

Gamma Scintigraphy Applications in Animal Models

Gamma scintigraphy is a planar imaging technique that provides two-dimensional images of the distribution of a radiopharmaceutical. While SPECT offers three-dimensional detail, scintigraphy is a valuable tool for dynamic studies and for obtaining a general overview of radiotracer biodistribution over time. drugbank.com In preclinical research, gamma scintigraphy has been employed to visualize and assess the accumulation of ¹¹¹In-labeled compounds in various animal models.

For instance, in studies involving mice with mammary tumors, gamma scintigraphy has been used to demonstrate the retention of ¹¹¹In-DTPA conjugated to the anti-cancer drug paclitaxel (B517696) within the tumor 24 hours after injection. elsevierpure.com This technique provides clear visual evidence of tumor targeting. Similarly, in animal models of infection, scintigraphy can track the localization of ¹¹¹In-labeled antibodies to sites of inflammation. nih.gov The principle relies on a stationary gamma camera that captures the photon emissions from the animal, creating an image that reflects the regional concentration of the radiotracer. drugbank.com

Radiotracer Uptake and Retention in Preclinical Disease Models

A critical aspect of evaluating a radiotracer is its behavior in relevant disease models. This involves quantifying its accumulation in the tissues of interest and assessing its specificity by comparing uptake in the target tissue to that in surrounding, non-target tissues.

Quantification of Tracer Accumulation in Target Tissues

The quantification of radiotracer uptake provides objective data on the extent of its accumulation in specific organs and tissues. This is typically determined through ex vivo biodistribution studies following imaging. In these studies, animals are euthanized at various time points after radiotracer administration, and organs of interest are harvested, weighed, and their radioactivity is measured using a gamma counter. The results are commonly expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Preclinical studies with various ¹¹¹In-labeled compounds have yielded detailed quantitative data on tissue accumulation. For example, in a study using ¹¹¹In-DTPA-paclitaxel in mice with mammary tumors, the tumor uptake was 1.95 %ID/g at 30 minutes post-injection, which decreased to 0.21 %ID/g by 24 hours. elsevierpure.com In a rat model of focal infection, ¹¹¹In-labeled IgM showed an uptake of 2.7 %ID in the infected muscle at 24 hours. nih.gov Another study investigating ¹¹¹In-pentetreotide in rats demonstrated that uptake in somatostatin (B550006) receptor-positive organs was dependent on the injected mass of the peptide. researchgate.net

| Compound | Animal Model | Target Tissue | Time Point | Uptake (%ID/g or %ID) |

| ¹¹¹In-DTPA-paclitaxel | Mice with mammary tumor | Tumor | 30 min | 1.95 %ID/g |

| ¹¹¹In-DTPA-paclitaxel | Mice with mammary tumor | Tumor | 2 hr | 0.63 %ID/g |

| ¹¹¹In-DTPA-paclitaxel | Mice with mammary tumor | Tumor | 24 hr | 0.21 %ID/g |

| ¹¹¹In-labeled IgM | Rats with focal infection | Infected Muscle | 24 hr | 2.7 %ID |

This table presents selected research findings on the quantification of tracer accumulation in target tissues.

Assessment of Target-to-Background Ratios in Preclinical Imaging

The efficacy of a diagnostic radiotracer is heavily dependent on its ability to clearly delineate the target tissue from the surrounding background. The target-to-background ratio is a key metric for this assessment. High ratios are desirable as they indicate specific accumulation of the tracer in the target with minimal uptake in non-target tissues, leading to clearer and more easily interpretable images. These ratios are calculated by dividing the radioactivity concentration in the target tissue by the concentration in a reference background tissue, such as muscle or blood.

In preclinical studies, ¹¹¹In-labeled compounds have demonstrated varying target-to-background ratios depending on the targeting molecule and the disease model. For ¹¹¹In-DTPA-paclitaxel in tumor-bearing mice, the tumor-to-muscle ratio increased over time, from 2.64 at 30 minutes to 6.94 at 24 hours, while the tumor-to-blood ratio reached 50 at 24 hours, indicating clearance from the circulation and retention in the tumor. elsevierpure.com In a study on infection imaging, ¹¹¹In-labeled IgM yielded a higher infection-to-muscle ratio (22) compared to ¹¹¹In-labeled IgG (9) at 24 hours in rats. nih.gov Studies with ¹¹¹In-pentetreotide have also shown that optimizing the injected dose can enhance target-to-background ratios. researchgate.net

| Compound | Animal Model | Ratio | Time Point | Value |

| ¹¹¹In-DTPA-paclitaxel | Mice with mammary tumor | Tumor-to-Muscle | 30 min | 2.64 |

| ¹¹¹In-DTPA-paclitaxel | Mice with mammary tumor | Tumor-to-Muscle | 2 hr | 3.16 |

| ¹¹¹In-DTPA-paclitaxel | Mice with mammary tumor | Tumor-to-Muscle | 24 hr | 6.94 |

| ¹¹¹In-DTPA-paclitaxel | Mice with mammary tumor | Tumor-to-Blood | 24 hr | 50 |

| ¹¹¹In-labeled IgM | Rats with focal infection | Infection-to-Muscle | 24 hr | 22 |

| ¹¹¹In-labeled IgM | Rats with focal infection | Infection-to-Blood | 24 hr | 2.7 |

This table presents selected research findings on the assessment of target-to-background ratios in preclinical imaging.

Autoradiographic Techniques for Micro-Distribution Analysis in Tissues

While SPECT and scintigraphy provide macroscopic information about radiotracer distribution in the whole animal, autoradiography offers a method to study the distribution at a microscopic level within tissue sections. nih.gov This technique is invaluable for understanding the precise localization of a radiotracer within the complex cellular environment of an organ or tumor.

The process involves administering the ¹¹¹In-labeled compound to the animal and, after a designated time, excising the tissues of interest. nih.govnih.gov These tissues are then frozen and sliced into very thin sections. The sections are placed in direct contact with a photographic emulsion or a phosphor imaging plate. The radiation emitted by the ¹¹¹In within the tissue exposes the emulsion or plate, creating a latent image. After an appropriate exposure time, the image is developed, revealing a detailed, high-resolution map of the radioactivity's distribution within the tissue slice. nih.gov

Quantitative whole-body autoradiography has been used to study the heterogeneous distribution of various ¹¹¹In-labeled radiopharmaceuticals in rat tissues. nih.gov These studies have revealed notable uptake in organs with rapidly proliferating cells. nih.gov In preclinical cancer research, autoradiography has confirmed the retention of ¹¹¹In-labeled paclitaxel within tumor tissue. elsevierpure.com Furthermore, in neuroscience research using mouse models, autoradiography has been employed to visualize the specific retention of an ¹¹¹In-labeled antibody in brain regions associated with amyloid-beta pathology. nih.gov

Comparative Analysis of Indium 111 Pentetate Disodium with Other Radiopharmaceuticals

Comparative Performance with Technetium-99m Based Tracers (e.g., 99mTc-DTPA) in Preclinical Studies

The choice between Indium-111 (B102479) (¹¹¹In) and Technetium-99m (⁹⁹ᵐTc) as the radionuclide for a tracer like Diethylenetriaminepentaacetic acid (DTPA) in preclinical studies is dictated by the specific research question and the biological process being investigated. The fundamental differences lie in their physical properties, which influence imaging protocols, study duration, and the types of biological kinetics that can be effectively monitored.

Technetium-99m is the most widely used radionuclide in nuclear medicine, primarily due to its favorable imaging characteristics and availability from ⁹⁹Mo/⁹⁹ᵐTc generators. taylorandfrancis.com It has a short half-life of 6.04 hours and emits a gamma photon at 140 keV, which is ideal for standard gamma cameras. taylorandfrancis.com This makes ⁹⁹ᵐTc-DTPA suitable for dynamic studies that track rapid physiological processes, such as renal function assessments. who.intjurolsurgery.org

In contrast, Indium-111 has a significantly longer half-life of 2.8 days (67.9 hours). wikipedia.orggehealthcare.com.au This extended half-life makes ¹¹¹In-DTPA and other ¹¹¹In-labeled compounds suitable for tracking molecules with slower pharmacokinetics, such as monoclonal antibodies or peptides, allowing for imaging over several days. taylorandfrancis.com ¹¹¹In decays by electron capture and emits two primary gamma photons at 171.3 keV and 245.4 keV. wikipedia.org These higher energy photons allow for dual-tracer studies in conjunction with ⁹⁹ᵐTc, where the distinct energy peaks can be discriminated by the gamma camera. taylorandfrancis.com This capability is particularly valuable in preclinical research for before-and-after intervention studies. taylorandfrancis.com

While direct preclinical comparisons focusing solely on the performance of ¹¹¹In-DTPA versus ⁹⁹ᵐTc-DTPA are specific to the application, the differing physical characteristics of the radionuclides are the primary determinants for their selection in a research setting. For instance, in studies evaluating painful total hip prostheses, a dual-isotope approach using ⁹⁹ᵐTc-methylene diphosphonate for bone imaging and ¹¹¹In-DTPA for arthrography has been developed. nih.gov In renal scintigraphy, while both ⁹⁹ᵐTc-DTPA and ⁹⁹ᵐTc-MAG3 are commonly used for dynamic studies, the choice depends on the specific functional information required. who.intjurolsurgery.org

Table 1: Physical Properties and Preclinical Research Applications of ¹¹¹In vs. ⁹⁹ᵐTc

| Property | Indium-111 (¹¹¹In) | Technetium-99m (⁹⁹ᵐTc) |

| Half-life | 2.8 days (67.9 hours) wikipedia.orggehealthcare.com.au | 6.04 hours taylorandfrancis.com |

| Primary Photon Energies | 171.3 keV, 245.4 keV wikipedia.org | 140 keV taylorandfrancis.com |

| Production | Cyclotron wikipedia.org | Generator (⁹⁹Mo/⁹⁹ᵐTc) taylorandfrancis.com |

| Typical Preclinical Use | Imaging of slow biological processes (e.g., antibodies, peptides), delayed imaging, dual-tracer studies with ⁹⁹ᵐTc. taylorandfrancis.com | Dynamic imaging of rapid processes (e.g., renal function, blood flow). who.intjurolsurgery.org |

Comparative Evaluation of Chelating Agents for Indium-111 (e.g., DTPA vs. DOTA)

The stability of the bond between the radionuclide (¹¹¹In) and the targeting biomolecule is critical for accurate imaging. This bond is facilitated by a bifunctional chelating agent. Two common chelators used for Indium-111 are the acyclic DTPA (Diethylenetriaminepentaacetic acid) and the macrocyclic DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). ujms.netresearchgate.net

Preclinical studies have shown that macrocyclic chelators like DOTA generally form more stable complexes with radiometals in vivo compared to acyclic chelators like DTPA. ujms.net This higher stability is attributed to DOTA's rigid, pre-organized structure that cages the metal ion, making it less susceptible to dissociation or trans-chelation by other molecules in the body. novoprolabs.comsnmjournals.org

A preclinical study comparing ¹¹¹In-labeled bombesin (B8815690) analogs chelated with either DTPA or DOTA for imaging gastrin-releasing peptide (GRP) receptors found that the DOTA-conjugated compound ([¹¹¹In-DOTA-Pro¹,Tyr⁴]BN) showed the highest uptake of radioactivity in GRP receptor-positive tissues and higher target-to-blood ratios. nih.gov However, the DTPA-conjugated version ([¹¹¹In-DTPA-Pro¹,Tyr⁴]BN) was noted as being easier to handle and more practical to use, leading to its selection for further clinical studies. nih.gov

Another study investigating ¹¹¹In-labeling of a bispecific antibody for brain imaging compared three chelators: CHX-A''-DTPA (a derivative of DTPA), DOTA, and DOTA-tetrazine (DOTA-Tz). ujms.net In an in vitro stability test using EDTA to challenge the complexes, the [¹¹¹In]DTPA-labeled antibody showed only a 5% decrease in ¹¹¹In chelation after 72 hours, whereas the [¹¹¹In]DOTA-labeled antibody showed a 30% decrease. ujms.net The DOTA-Tz variant, however, demonstrated complete retention of ¹¹¹In. ujms.net Despite these in vitro stability differences, all three variants showed similar blood pharmacokinetics and organ uptake in vivo, suggesting that for this specific application, the in vivo performance was not significantly impacted by the choice between DTPA and DOTA. ujms.net

The choice of buffer can also significantly impact the efficiency of labeling DTPA and DOTA conjugates with ¹¹¹In. Research has shown that using MES and HEPES buffers can result in higher specific activities compared to sodium acetate (B1210297) (NaAc) and ammonium acetate (NH₄Ac) buffers. snmjournals.org

Table 2: Preclinical Comparison of ¹¹¹In-DTPA vs. ¹¹¹In-DOTA Bombesin Analogs

| Parameter | [¹¹¹In-DTPA-Pro¹,Tyr⁴]BN | [¹¹¹In-DOTA-Pro¹,Tyr⁴]BN |

| Chelator Type | Acyclic | Macrocyclic |

| Pancreas Uptake (%ID/g) | 0.90 nih.gov | 1.2 nih.gov |

| Relative Handling | Easier to handle, more practical nih.gov | More complex handling nih.gov |

| In Vivo Stability | Generally lower than DOTA ujms.net | Generally higher than DTPA ujms.netnovoprolabs.com |

Position of Indium-111 in the Spectrum of Diagnostic SPECT Radionuclides for Research Applications

Indium-111 occupies a specific and important niche within the array of radionuclides available for diagnostic SPECT imaging in research. Its unique physical properties make it a valuable tool for applications where other common SPECT isotopes, like Technetium-99m, are less suitable.

The primary advantage of ¹¹¹In is its 2.8-day half-life. taylorandfrancis.com This is significantly longer than that of ⁹⁹ᵐTc (6 hours) and ¹²³I (13.2 hours), making ¹¹¹In ideal for radiolabeling molecules that have slow biological clearance and uptake, such as monoclonal antibodies and large peptides. taylorandfrancis.com This allows researchers to perform imaging at later time points (e.g., 24, 48, or 72 hours post-injection) to allow for the clearance of the radiotracer from the blood pool and non-target tissues, thereby improving the target-to-background ratio. taylorandfrancis.comujms.net

The dual-photon emissions of ¹¹¹In (171 and 245 keV) are another key feature. wikipedia.org While these energies are higher than the 140 keV of ⁹⁹ᵐTc, which is considered optimal for gamma cameras, they are still readily imageable. taylorandfrancis.com Crucially, the energy difference allows for simultaneous dual-isotope imaging with ⁹⁹ᵐTc, a technique highly valuable in research for comparing physiological states or tracking two different biological pathways concurrently. taylorandfrancis.com

Compared to other SPECT radionuclides like Gallium-67 (⁶⁷Ga), which has a similar half-life of 3.3 days, ¹¹¹In offers different chelation chemistry, providing flexibility in radiolabeling various biomolecules. taylorandfrancis.com The development of stable chelation techniques with agents like DTPA and DOTA has firmly established ¹¹¹In's role in targeted radionuclide imaging. novoprolabs.comnih.gov While PET imaging generally offers higher sensitivity and resolution than SPECT, the longer half-life of radionuclides like ¹¹¹In and the wider availability of SPECT cameras make it a practical and powerful research tool for specific applications, particularly in the development of new targeted radiopharmaceuticals. tracercro.comresearchgate.netnih.gov

Q & A

Q. How should researchers design pharmacokinetic studies for Indium In-111 pentetate disodium in CSF imaging?

Pharmacokinetic studies should account for renal excretion kinetics, as 65% of the administered dose is eliminated via the kidneys within 24 hours, increasing to 85% by 72 hours . Researchers must adjust dosing intervals and monitor renal function in subjects, especially those with impaired kidney function. Standard protocols should include gamma camera imaging at 4–6 hours, 24 hours, and 48–72 hours post-intrathecal administration to track CSF flow dynamics .

Q. What methods ensure radiochemical purity during this compound preparation?

Radiochemical purity can be verified using chromatographic separation (e.g., Sep-Pak cartridges) to isolate hydrophilic impurities (Fraction 1), the target compound (Fraction 2), and residual non-elutable impurities. The percent purity is calculated as:

Total Activity = Fraction 1 + Fraction 2 + Sep-Pak residual activity. Preparations with <90% purity must be discarded .

Q. What safety protocols are critical for handling this compound?

Researchers must:

- Use shielded vials to minimize radiation exposure.

- Conduct dose calibrations within 7 days of preparation due to radionuclidic decay (physical half-life: 2.80 days) .

- Screen for pregnancy and lactation status; substitute breast milk with formula during studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biodistribution data between physical and effective half-lives?

Physical half-life (2.80 days) represents radioactive decay, while effective half-life incorporates biological elimination. Variability in effective half-life (e.g., due to renal function) requires individualized modeling. Researchers should perform dual-phase analyses:

- Phase 1: Use physical decay constants (Table 1).

- Phase 2: Incorporate patient-specific biological clearance rates derived from urine/blood sampling .

Table 1. Half-Life Comparison

| Parameter | Value | Source |

|---|---|---|

| Physical Half-Life | 2.80 days | |

| Effective Half-Life | Patient-specific |

Q. What strategies optimize imaging protocols for detecting CSF leaks compared to alternative radionuclides?

Comparative studies should evaluate spatial resolution and radiation burden. For example:

- In-111 pentetate disodium : Gamma emissions at 171 keV (90% abundance) and 245 keV (94% abundance) .

- Cu-64 DOTA : Higher positron emission (β+, 0.655 MeV) for PET imaging but shorter half-life (12.7 hours) . Protocol optimization includes adjusting administered activities (e.g., 0.5 mCi for In-111 vs. 5–10 mCi for Cu-64) and imaging timepoints to balance signal-to-noise ratios .

Q. How can researchers address variability in radiation dosimetry due to biological half-life heterogeneity?

Implement Monte Carlo simulations using population pharmacokinetic data to model dose variability. Key parameters:

- Renal excretion rates (65–85% in 72 hours) .

- Organ-specific absorption coefficients (e.g., bladder wall vs. cerebrospinal compartments). Validate models against thermoluminescent dosimeter (TLD) measurements in phantoms .

Methodological Challenges

Q. What experimental designs mitigate risks of aseptic meningitis in intrathecal administration?

Preclinical testing in non-human primates should assess meningeal irritation thresholds. Clinical protocols must:

Q. How should researchers validate novel biomarkers in In-111 pentetate disodium studies?

Apply a weight-of-evidence approach:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.